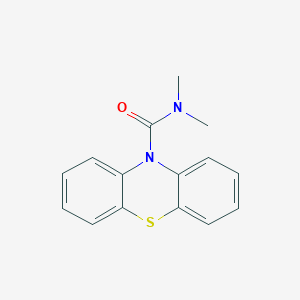
2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group, a sulfonyl group, and an anthracene-9,10-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-chlorophenyl)piperazine. This can be achieved by reacting 4-chloroaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Coupling with Anthracene-9,10-dione: The final step involves coupling the sulfonylated piperazine with anthracene-9,10-dione. This can be achieved through a nucleophilic aromatic substitution reaction, where the sulfonyl group acts as a leaving group, facilitating the attachment of the anthracene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The anthracene-9,10-dione moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the anthracene-9,10-dione can lead to the formation of hydroquinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties
Medicine
Medicinally, compounds containing the piperazine ring and anthracene moiety have been investigated for their potential as antitumor agents, antimicrobial agents, and central nervous system (CNS) active drugs.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
作用機序
The mechanism of action of 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the anthracene moiety can participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler derivative lacking the sulfonyl and anthracene groups.
Anthracene-9,10-dione: The core structure without the piperazine and sulfonyl modifications.
Sulfonylated Piperazines: Compounds with similar sulfonyl-piperazine structures but different aromatic substituents.
Uniqueness
2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural features. The presence of the anthracene-9,10-dione moiety imparts distinct electronic properties, while the piperazine ring offers versatility in biological interactions. This combination makes it a valuable compound for diverse scientific and industrial applications.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c25-16-5-7-17(8-6-16)26-11-13-27(14-12-26)32(30,31)18-9-10-21-22(15-18)24(29)20-4-2-1-3-19(20)23(21)28/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZOVMWRLPERDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/new.no-structure.jpg)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)
![N-cyclopentyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2514029.png)


![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)
